REACTION_CXSMILES
|
[N+:1](=[CH2:3])=[N-:2].[O:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9](Cl)=[O:10]>CCOCC>[N+:1](=[CH:3][C:9]([C:5]1[O:4][CH:8]=[CH:7][CH:6]=1)=[O:10])=[N-:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over KOH
|
Type
|
TEMPERATURE
|
Details
|
the resulting ethereal solution was cooled in an ice-salt bath
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated to dryness (under an argon atmosphere
|
Type
|
CUSTOM
|
Details
|
the water bath temperature below 25° C.
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
Evaporation of solvent
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=[N-])=CC(=O)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |